Flerobuterol

Description

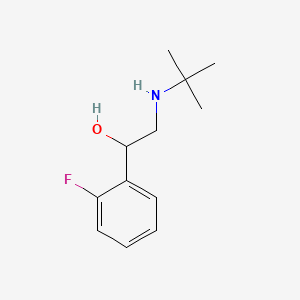

Structure

3D Structure

Properties

CAS No. |

101687-91-6 |

|---|---|

Molecular Formula |

C12H18FNO |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |

InChI |

InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |

InChI Key |

XTJMTDZHCLBKFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1F)O |

Related CAS |

82101-08-4 (hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flerobuterol in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol is a preferential β2-adrenoceptor agonist that has demonstrated antidepressant-like effects in preclinical models. Its mechanism of action in the central nervous system (CNS) is primarily characterized by its modulatory effects on the serotonergic (5-HT) system. Chronic administration of this compound leads to a series of adaptive changes in serotonergic neurotransmission, beginning with an enhancement of serotonin synthesis and leading to a desensitization of 5-HT autoreceptors, ultimately resulting in potentiated postsynaptic 5-HT signaling. While its central activity is established, specific quantitative data regarding its receptor binding affinities, functional potency in CNS-relevant assays, and detailed pharmacokinetic profile in the brain remain limited in publicly available literature. This guide synthesizes the current understanding of this compound's CNS mechanism, presents the available quantitative data, details the experimental protocols used in its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action in the CNS

This compound, acting as a β2-adrenergic agonist, exerts its primary influence within the CNS by modulating the serotonergic system. This modulation appears to be the cornerstone of its observed antidepressant-like properties. The mechanism unfolds through a cascade of events involving both presynaptic and postsynaptic adaptations in serotonin pathways.

Sustained exposure to this compound has been shown to initially decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus. This is thought to be a consequence of increased synaptic availability of serotonin, leading to the activation of somatodendritic 5-HT1A autoreceptors which in turn inhibit neuronal firing[1]. Over a longer period of administration (e.g., 14 days), a tolerance to this inhibitory effect develops. This is accompanied by a desensitization of the 5-HT1A autoreceptors, leading to a recovery of the firing rate of serotonergic neurons to normal levels[1]. The desensitization of these autoreceptors, coupled with a persistent increase in serotonin synthesis, results in an overall enhancement of serotonergic neurotransmission in projection areas like the hippocampus[1].

Data Presentation

Quantitative Data on Serotonin Synthesis Modulation

The following table summarizes the quantitative effects of this compound on serotonin synthesis in various brain regions of the rat after short-term and long-term administration.

| Brain Region | 2-Day this compound Treatment (% Increase in 5-HT Synthesis) | 14-Day this compound Treatment (% Increase in 5-HT Synthesis) |

| Dorsal Raphe | Significant Increase | No Significant Change |

| Median Raphe | Significant Increase | No Significant Change |

| Parietal Cortex | Significant Increase | Persistent Significant Increase |

| Occipital Cortex | Significant Increase | Persistent Significant Increase |

| Superior Colliculus | Significant Increase | Persistent Significant Increase |

| Hypothalamus | No Significant Change | No Significant Change |

| Data derived from a study in Sprague-Dawley rats treated with this compound at 0.5 mg/kg/day via osmotic pumps[2]. The term "Significant Increase" indicates a statistically significant change from control animals, though the exact percentage values were not provided in the abstract. |

Receptor Binding Affinity and Functional Potency

Despite extensive searches of scientific literature, specific quantitative data for this compound's binding affinities (Ki values) at β1, β2, and β3-adrenoceptors, and its functional potency (EC50 values) for cAMP accumulation in CNS-related cell lines or tissues are not publicly available. This compound is characterized as a preferential β2-adrenoceptor agonist, suggesting a higher affinity and/or efficacy for this subtype over others[2].

CNS Pharmacokinetics

While this compound is described as a centrally acting agent, detailed pharmacokinetic data, such as its brain-to-plasma ratio and the specifics of its transport across the blood-brain barrier, are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in the CNS

Caption: Proposed signaling cascade of this compound in the CNS.

Experimental Workflow for Autoradiographic Analysis of Serotonin Synthesis

Caption: Workflow for assessing this compound's effect on serotonin synthesis.

Experimental Workflow for In Vivo Electrophysiology in the Dorsal Raphe Nucleus

Caption: Workflow for electrophysiological analysis of this compound's effects.

Experimental Protocols

Autoradiographic Measurement of Serotonin Synthesis

This protocol is based on the methodology used to assess the effects of this compound on regional brain serotonin synthesis.

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration:

-

This compound is dissolved in saline and administered continuously via subcutaneously implanted osmotic minipumps at a dose of 0.5 mg/kg/day for either 2 or 14 days.

-

Control animals receive saline-filled osmotic pumps.

-

-

Tracer Administration:

-

Following the treatment period, animals are administered α-[14C]methyl-L-tryptophan, a tracer for serotonin synthesis, via intravenous injection.

-

-

Tissue Preparation:

-

At a designated time post-tracer injection, animals are euthanized, and their brains are rapidly removed and frozen.

-

Coronal brain sections (e.g., 20 µm) are cut using a cryostat at various anatomical levels.

-

-

Autoradiography:

-

The brain sections are apposed to X-ray film for a specified duration to generate autoradiograms.

-

-

Data Analysis:

-

The optical densities of the autoradiograms in specific brain regions are measured using a computerized image analysis system.

-

These densities are then converted to rates of serotonin synthesis using appropriate calibration standards and kinetic models.

-

Statistical analysis is performed to compare the rates of serotonin synthesis between this compound-treated and control groups in different brain regions.

-

In Vivo Electrophysiological Recording of Dorsal Raphe Neurons

This protocol is a generalized procedure based on standard methods for recording from dorsal raphe neurons, as was done to characterize this compound's effects.

-

Animals: Male Sprague-Dawley rats.

-

Surgical Preparation:

-

Animals are anesthetized (e.g., with chloral hydrate).

-

The rat is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull overlying the dorsal raphe nucleus.

-

A recording microelectrode is lowered into the dorsal raphe nucleus at stereotaxically defined coordinates.

-

-

Neuron Identification:

-

Serotonergic neurons are identified based on their characteristic slow, regular firing pattern (0.5-2.5 Hz) and long-duration, positive-going action potentials.

-

-

Recording and Drug Administration:

-

Once a stable recording from a presumed serotonergic neuron is established, a baseline firing rate is recorded for a defined period.

-

This compound is administered intravenously at various doses.

-

The firing rate of the neuron is continuously monitored and recorded before, during, and after drug administration.

-

-

Data Analysis:

-

The recorded neuronal activity is amplified, filtered, and digitized.

-

Spike sorting software is used to isolate single-unit activity.

-

The firing rate (in spikes per second) is calculated in discrete time bins.

-

The effects of this compound on neuronal firing are quantified by comparing the post-drug firing rate to the baseline firing rate.

-

In Vivo Microdialysis for Measurement of Extracellular Serotonin

While not specifically detailed for this compound in the available literature, this is a standard technique to measure neurotransmitter levels in the brain and would be a key experiment to further elucidate its mechanism.

-

Animals: Freely moving male rats.

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted with its tip aimed at a specific brain region of interest (e.g., hippocampus or prefrontal cortex).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Baseline samples are collected to establish basal extracellular serotonin levels.

-

This compound is administered (e.g., systemically or via reverse dialysis through the probe).

-

Dialysate collection continues to monitor changes in serotonin levels over time.

-

-

Neurochemical Analysis:

-

The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Serotonin concentrations are typically expressed as a percentage of the baseline levels.

-

Statistical analysis is used to determine the significance of this compound-induced changes in extracellular serotonin.

-

Conclusion

This compound's mechanism of action in the CNS is intricately linked to the modulation of the serotonergic system. As a preferential β2-adrenoceptor agonist, it initiates a cascade that enhances serotonin synthesis and, with chronic use, leads to adaptive changes in 5-HT autoreceptors, ultimately potentiating serotonergic neurotransmission. This provides a plausible explanation for its antidepressant-like effects observed in animal models. However, a comprehensive understanding of its CNS pharmacology is hampered by the lack of publicly available quantitative data on its receptor binding profile, functional potency, and brain pharmacokinetics. Further research to elucidate these parameters is crucial for a complete characterization of this compound's central effects and to fully assess its therapeutic potential for CNS disorders. The experimental protocols detailed herein provide a roadmap for such future investigations.

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Flerobuterol: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol is a selective β-adrenergic receptor agonist that has been investigated for its potential therapeutic applications, including for major depressive disorder. As an agonist of β1, β2, and β3-adrenergic receptors, its mechanism of action is intrinsically linked to the G-protein coupled receptor signaling cascade. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and for assessing its biological activity are also presented to support further research and development efforts in this area.

Chemical Properties

This compound, with the IUPAC name 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol, is a chiral molecule containing a stereocenter at the carbon atom bearing the hydroxyl group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈FNO | [1] |

| Molecular Weight | 211.28 g/mol | [1] |

| Predicted Boiling Point | 310.4 ± 27.0 °C | [2] |

| Predicted pKa | 13.52 ± 0.20 | [2] |

| Solubility | Soluble in DMSO | [3] |

| Appearance | Solid powder |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not extensively published, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of structurally related β-adrenergic agonists. A common approach involves the reaction of a suitable ketone or epoxide with an amine.

A potential synthetic pathway for this compound can start from 2'-fluoroacetophenone. The synthesis can be conceptualized in the following key steps:

-

Bromination: The first step would involve the α-bromination of 2'-fluoroacetophenone to yield 2-bromo-1-(2-fluorophenyl)ethan-1-one. This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like methanol or acetic acid.

-

Reduction of the Ketone: The subsequent step involves the reduction of the carbonyl group in the α-bromoketone intermediate to a hydroxyl group. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step is crucial as it creates the chiral center of the this compound molecule. The use of a non-chiral reducing agent will result in a racemic mixture of the bromohydrin intermediate.

-

Reaction with tert-Butylamine: The final step is the nucleophilic substitution of the bromine atom by tert-butylamine. This reaction leads to the formation of this compound. The reaction is typically performed in a suitable solvent and may require heating.

Experimental Workflow: Proposed Synthesis of this compound

Caption: A proposed synthetic workflow for this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its pharmacological effects by acting as an agonist at β-adrenergic receptors, with a notable selectivity for the β2 subtype. The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.

Upon binding of this compound to the extracellular domain of the β2-adrenergic receptor, a conformational change is induced in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein on the intracellular side of the cell membrane. The activation of the Gs protein leads to the dissociation of its α-subunit (Gαs), which is bound to GTP.

The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger. The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates various downstream target proteins within the cell, leading to the ultimate physiological response. In the context of smooth muscle cells, for instance, this cascade results in muscle relaxation, which is the basis for the bronchodilatory effects of β2-agonists.

Signaling Pathway: β2-Adrenergic Receptor Activation

Caption: The β2-adrenergic receptor signaling pathway.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

-

Radioligand: [³H]-CGP 12177 (a known β-adrenergic antagonist).

-

Non-labeled competitor: this compound.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., propranolol) is used instead of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The data is then analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Analytical Characterization

Due to the presence of a chiral center, it is essential to separate and quantify the enantiomers of this compound. Chiral HPLC is the method of choice for this purpose.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column like Chirobiotic V).

Typical Method Parameters (to be optimized):

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds like this compound, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: Controlled to ensure reproducible retention times.

Procedure:

-

Dissolve a sample of this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the chosen mobile phase.

-

Detect the separated enantiomers using the UV detector.

-

The retention times of the two peaks will correspond to the two enantiomers. The area under each peak can be used to determine the enantiomeric purity.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the C-OH group, the methylene protons adjacent to the amine, and the protons of the tert-butyl group. The coupling patterns and chemical shifts of these signals would provide valuable information about the molecular structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the this compound molecule. The chemical shifts of the aromatic carbons, the carbon bearing the hydroxyl group, the carbons of the ethylamino chain, and the carbons of the tert-butyl group would be characteristic of the structure.

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which can further confirm its structure.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are suitable for obtaining the molecular ion peak ([M+H]⁺) of this compound, which would confirm its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for similar molecules involve cleavage of the C-C bond adjacent to the hydroxyl group and cleavage of the C-N bond.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The outlined experimental protocols for receptor binding assays and analytical characterization serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities and the development of enantioselective synthetic routes will be crucial for advancing the therapeutic potential of this compound.

References

Flerobuterol: A Technical Guide to its β-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a β-adrenergic receptor agonist that has been investigated for its potential therapeutic effects.[1] As a member of this class of compounds, its pharmacological activity is primarily mediated through its interaction with β-adrenergic receptors (β-ARs), which are key components of the sympathetic nervous system. Understanding the binding affinity of this compound for the different β-AR subtypes (β1, β2, and β3) is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding further drug development.

This technical guide provides a comprehensive overview of the binding affinity of this compound for β-adrenergic receptors. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide also includes detailed experimental protocols for key assays used to determine such affinities and discusses the downstream signaling pathways typically activated by β-agonists. This information is intended to serve as a valuable resource for researchers actively involved in the study of this compound and related compounds.

β-Adrenergic Receptor Binding Affinity of this compound

Currently, there is a lack of specific publicly available quantitative data (e.g., Ki, IC50, or pKi values) detailing the binding affinity of this compound for the β1, β2, and β3 adrenergic receptor subtypes. While some studies have characterized this compound as a β-adrenoceptor agonist, precise affinity constants from radioligand binding assays or other quantitative methods are not readily found in the scientific literature.[1]

For context, other well-characterized β-agonists, such as clenbuterol, have demonstrated high affinity for β-adrenoceptors, with equilibrium dissociation constants in the nanomolar range for both β1 and β2 subtypes.[2] Specifically, clenbuterol has shown equilibrium dissociation constants of 38 nM for β1 and 6.3 nM for β2 adrenoceptors, indicating a degree of selectivity for the β2 subtype.[2] It is plausible that this compound exhibits a similar binding profile, but this remains to be experimentally confirmed and published.

Experimental Protocols for Determining β-Adrenergic Receptor Binding Affinity

The following sections detail the standard experimental protocols used to quantify the binding affinity of a ligand like this compound to β-adrenergic receptors.

Radioligand Displacement Binding Assay

This is a common and robust method to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[3]

Objective: To determine the inhibitory constant (Ki) of this compound for β1, β2, and β3 adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single subtype of human β-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-iodocyanopindolol ([125I]-ICYP).

-

Unlabeled this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target β-AR subtype and harvest them. Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Displacement Binding Assay.

Functional Assays for Downstream Signaling

Functional assays measure the cellular response to receptor activation and can provide information about the efficacy of a ligand.

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G protein (Gs). Activation of Gs leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

-

Whole cells expressing the target β-AR subtype.

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal response (Emax).

Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways.

Objective: To determine if this compound induces β-arrestin recruitment to the β-adrenergic receptor.

Materials:

-

Cells co-expressing the β-AR subtype and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

-

This compound.

-

Assay-specific substrate or detection reagents.

Procedure:

-

Cell Culture and Stimulation: Culture the engineered cells and treat them with varying concentrations of this compound.

-

Detection: Measure the recruitment of β-arrestin to the receptor using a detection method appropriate for the specific assay format (e.g., luminescence or fluorescence).

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Downstream Signaling Pathways

Activation of β-adrenergic receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

Gs-cAMP-PKA Pathway

The canonical signaling pathway for β-adrenergic receptors involves the activation of the Gs protein.

-

Gs Protein Activation: Binding of this compound to the β-AR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This involves the exchange of GDP for GTP on the α-subunit of the G protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. The free catalytic subunits of PKA are now active and can phosphorylate various downstream target proteins, leading to a cellular response.

Canonical Gs-cAMP-PKA signaling pathway.

β-Arrestin Mediated Signaling

In addition to G protein-dependent signaling, agonist-occupied β-ARs can signal through β-arrestin pathways.

-

Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β-AR.

-

β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestins.

-

Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization. β-arrestin also acts as an adapter protein to facilitate receptor internalization via clathrin-coated pits.

-

Scaffolding and Signal Transduction: β-arrestins can also act as scaffolds for various signaling proteins, such as kinases of the MAPK/ERK pathway, initiating G protein-independent signaling cascades.

β-Arrestin mediated signaling pathway.

Conclusion

While specific quantitative binding affinity data for this compound at the β1, β2, and β3 adrenergic receptor subtypes remains to be fully elucidated in the public domain, the experimental frameworks and signaling paradigms outlined in this guide provide a robust foundation for its investigation. The detailed protocols for radioligand binding and functional assays offer a clear path for researchers to determine the binding profile and functional activity of this compound. Furthermore, the understanding of the canonical Gs-cAMP-PKA and β-arrestin signaling pathways provides a basis for interpreting the cellular and physiological effects of this compound. Further research is warranted to definitively characterize the receptor subtype selectivity and downstream signaling profile of this compound to fully understand its therapeutic potential.

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Flerobuterol Analogues

Disclaimer: As of late 2025, publicly available scientific literature lacks comprehensive data on the pharmacokinetics and pharmacodynamics of Flerobuterol. The primary information identifies it as a novel β-adrenoceptor agonist with antidepressant properties, primarily studied for its effects on the serotonergic system.[1][2] Due to this scarcity of specific data for this compound, this guide will provide a detailed overview of a closely related and well-researched β2-adrenergic agonist, Clenbuterol . The information presented for Clenbuterol can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the pharmacological profile of compounds like this compound.

Introduction to β2-Adrenergic Agonists

β2-adrenergic agonists are a class of drugs that selectively bind to and activate β2-adrenergic receptors.[3] This activation triggers a cascade of intracellular signaling events, leading to various physiological responses, most notably smooth muscle relaxation.[3] Consequently, they are widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Clenbuterol is a potent, long-acting β2-adrenergic agonist with established effects on muscle and adipose tissue, making it a subject of extensive research.

Pharmacokinetics of Clenbuterol

The pharmacokinetic profile of Clenbuterol has been investigated in various species, including humans and rats.

Absorption

Clenbuterol is well-absorbed after oral administration. In humans, the bioavailability of orally administered Clenbuterol is reported to be between 89% and 98%.

Distribution

Following absorption, Clenbuterol is distributed to various tissues. It has been shown to cross the placenta, although the concentration in fetal tissues is significantly lower than in the maternal animal.

Metabolism

The metabolism of Clenbuterol has been studied in rats, revealing several metabolic pathways. The primary routes of metabolism include N-dealkylation of the secondary amine, N-oxidation, and sulfate conjugation of the primary amine. Gender-related differences in the rate of N-dealkylation have been observed in rats. The major metabolite detected in rat urine is 4-N-hydroxylamine-clenbuterol, while clenbuterol sulfamate is the predominant metabolite in feces.

Excretion

Clenbuterol and its metabolites are primarily excreted through the kidneys. In rats, after a single oral dose, approximately 80% of the administered radioactivity is eliminated in the urine and feces.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Clenbuterol in different species.

| Parameter | Species | Value | Route of Administration | Reference |

| Peak Plasma Concentration (Cmax) | Human | 0.1 - 0.35 ng/mL (dose-dependent) | Oral (20 - 80 µg) | |

| Rat | 0.5 µg/mL | Oral (2 mg/kg) | ||

| Time to Peak Plasma Concentration (Tmax) | Human | ~2.5 hours | Oral | |

| Rat | 2 hours | Oral (2 mg/kg) | ||

| Elimination Half-Life (t½) | Human | ~35 hours | Oral | |

| Rat | ~30 hours | Oral | ||

| Rabbit | ~9 hours | Oral | ||

| Protein Binding | Human | 89 - 98% | Oral |

Pharmacodynamics of Clenbuterol

The pharmacodynamic effects of Clenbuterol are mediated through its interaction with β2-adrenergic receptors.

Mechanism of Action

Clenbuterol selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates the receptor, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.

Signaling Pathways

The activation of β2-adrenergic receptors by Clenbuterol initiates several downstream signaling pathways.

Caption: Clenbuterol-activated β2-adrenergic receptor signaling pathways.

One of the key pathways involves the activation of the cAMP-PKA-CREB cascade. Activated PKA can phosphorylate the cAMP response element-binding protein (CREB), which then modulates the transcription of target genes. Additionally, Clenbuterol has been shown to activate the Akt/eNOS/NO signaling pathway, which is implicated in cardioprotective effects. The p38 MAPK signaling pathway is also activated by Clenbuterol and is involved in cellular remodeling.

Receptor Affinity and Intrinsic Activity

The following table presents data on the receptor binding affinity and intrinsic activity of Clenbuterol.

| Parameter | Receptor | Value | Species/System | Reference |

| Intrinsic Activity | β2-adrenoceptor | 0.65 (relative to isoprenaline) | Mast cells |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature on Clenbuterol.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Wistar rats are commonly used.

-

Drug Administration: For oral administration studies, a single dose of radio-labeled Clenbuterol (e.g., [14C]clenbuterol) is administered by gavage. For intravenous studies, the drug is administered via a tail vein.

-

Sample Collection: Blood samples are collected at various time points post-administration via retro-orbital sinus or tail vein bleeding. Urine and feces are collected using metabolic cages.

-

Sample Analysis: Plasma, urine, and fecal samples are analyzed for radioactivity using liquid scintillation counting. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is used to separate and quantify Clenbuterol and its metabolites. Mass spectrometry (MS) techniques are employed for metabolite identification.

Caption: Workflow for in vivo pharmacokinetic studies of Clenbuterol in rats.

In Vitro Signaling Pathway Analysis

-

Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., neonatal cardiomyocytes) is cultured under standard conditions.

-

Treatment: Cells are treated with Clenbuterol at a specific concentration for a defined period.

-

Protein Extraction and Western Blotting: After treatment, cells are lysed, and protein extracts are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-p38 MAPK, total p38 MAPK, p-Akt, total Akt).

-

Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescence detection system.

Caption: Workflow for in vitro analysis of Clenbuterol-induced signaling pathways.

Conclusion

While specific data on this compound remains limited, the extensive research on its structural and functional analogue, Clenbuterol, provides a robust framework for understanding the potential pharmacokinetic and pharmacodynamic properties of this class of β2-adrenergic agonists. The detailed information on Clenbuterol's absorption, distribution, metabolism, excretion, and its intricate signaling pathways serves as a critical resource for guiding future research and development of novel β2-adrenergic agonists like this compound. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its therapeutic potential.

References

Flerobuterol: A Technical Overview of a Beta-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a beta-adrenoceptor agonist, a class of drugs that selectively stimulate beta-adrenergic receptors. While structurally similar to the more widely known compound Clenbuterol, this compound has been investigated for its distinct pharmacological effects, particularly its influence on the serotonergic neurotransmitter system. This technical guide provides an in-depth overview of the available scientific information on this compound, focusing on its discovery and development, mechanism of action, and preclinical findings. Due to the limited publicly available data on this compound, some information is contextualized with data from the closely related compound, Clenbuterol, to provide a representative understanding.

Discovery and Development History

Chemical Structure and Properties

The chemical structure of this compound is characterized by a substituted phenylaminoethanol backbone, which is typical for beta-adrenergic agonists.

Chemical Name: 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol Molecular Formula: C₁₂H₁₈Cl₂N₂O

Mechanism of Action

This compound functions as a selective agonist for beta-2 adrenergic receptors (β2-AR). The binding of this compound to these receptors is believed to initiate a cascade of intracellular signaling events.

Beta-2 Adrenergic Receptor Signaling Pathway

The presumed signaling pathway for this compound, consistent with other β2-AR agonists, is initiated by its binding to the receptor, which leads to the activation of adenylyl cyclase through a stimulatory G protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response.

Preclinical Studies

Preclinical research on this compound has primarily been conducted in rodent models, with a focus on its neurological effects.

Summary of Preclinical Data

| Study Parameter | Details | Reference |

| Animal Model | Male Sprague-Dawley rats | [1] |

| Dosage and Administration | 0.5 mg/kg/day via subcutaneously implanted osmotic minipumps | [1] |

| Treatment Duration | 2 days and 14 days | [1] |

| Key Findings (2-day treatment) | - Marked decrease in the firing rate of dorsal raphe 5-HT neurons. - Suggests an enhanced synaptic availability of 5-HT. | [1] |

| Key Findings (14-day treatment) | - Progressive recovery of 5-HT neuron firing rate to normal levels. - Desensitization of somatodendritic 5-HT autoreceptors. - Enhanced effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing hippocampal pyramidal neuron firing. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. The following represents a generalized workflow for the evaluation of a novel beta-adrenergic agonist, based on common practices in the field.

Representative Synthesis of a Related Compound (Clenbuterol)

While a specific, detailed protocol for this compound synthesis is not available, the synthesis of the closely related Clenbuterol typically involves the following key steps. This is provided for illustrative purposes.

-

Chlorination: Double chlorination of 4-aminoacetophenone to yield 4-amino-3,5-dichloroacetophenone.

-

Bromination: Reaction with bromine to produce 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.

-

Amination: Reaction with tert-butylamine to yield 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.

-

Reduction: Reduction of the ketone group, typically with sodium borohydride, to give the final clenbuterol base.

-

Salt Formation: Conversion to a hydrochloride salt using alcoholic HCl.

Clinical Development

As of the current date, there is no publicly available information on any clinical trials conducted with this compound in human subjects. The development of this compound appears to have been limited to the preclinical stage.

Conclusion

This compound is a beta-2 adrenergic agonist with demonstrated effects on the serotonergic system in preclinical models. However, there is a significant lack of detailed public information regarding its discovery, synthesis, and clinical development. The available data suggests it is a compound of interest for its neurological effects, but it has not progressed to the same extent as its close analogue, Clenbuterol. Further research and publication of data would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

In Vitro Characterization of Flerobuterol: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and drug databases did not yield specific quantitative in vitro pharmacological data for Flerobuterol, such as receptor binding affinities (Kᵢ) or functional potencies (EC₅₀). The following guide provides a detailed framework for the in vitro characterization of a compound like this compound, a putative β₂-adrenergic agonist. To illustrate the expected data and methodologies, representative values for the structurally and functionally similar β₂-agonist, Clenbuterol, are provided where this compound-specific data is unavailable. This is intended for illustrative purposes only.

Introduction

This compound is identified as a β-adrenoceptor agonist. This class of compounds is of significant interest in drug development for conditions such as asthma and chronic obstructive pulmonary disease (COPD), due to their ability to induce bronchodilation. A thorough in vitro characterization is a critical step in the preclinical evaluation of such compounds, providing essential information on receptor affinity, selectivity, potency, and the mechanism of action. This guide outlines the core in vitro assays and signaling pathways relevant to the pharmacological profiling of this compound.

Receptor Binding Affinity

Receptor binding assays are employed to determine the affinity of a ligand for its target receptor. For this compound, this involves assessing its binding to the three main β-adrenergic receptor subtypes (β₁, β₂, and β₃) to establish its affinity and selectivity profile. Competition binding assays are the standard method for this determination.[1][2]

Table 1: Receptor Binding Affinity of β-Adrenergic Agonists

| Compound | Receptor | Radioligand | Kᵢ (nM) | Source (Cell Line/Tissue) |

| This compound | β₁ | [³H]-CGP 12177 | Data Not Available | - |

| β₂ | [³H]-CGP 12177 | Data Not Available | - | |

| β₃ | [³H]-CGP 12177 | Data Not Available | - | |

| Clenbuterol (Illustrative) | β₁ | [¹²⁵I]-Iodocyanopindolol | 38 | Rat Atria |

| β₂ | [¹²⁵I]-Iodocyanopindolol | 6.3 | Rat Jugular Vein |

Note: Clenbuterol data is provided for illustrative purposes to demonstrate the expected output of receptor binding assays.

Functional Activity: cAMP Accumulation

β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit. Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[3][4] Functional assays measuring cAMP accumulation are therefore the gold standard for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of β₂-agonists.

Table 2: Functional Potency and Efficacy of β-Adrenergic Agonists

| Compound | Assay Type | Parameter | Value | Source (Cell Line) |

| This compound | cAMP Accumulation | EC₅₀ (nM) | Data Not Available | - |

| Eₘₐₓ (% of Isoproterenol) | Data Not Available | - | ||

| Clenbuterol (Illustrative) | Myorelaxation (Trachea) | EC₅₀ (nM) | 43.8 | Guinea-pig Trachea |

| Heart-beat Rate | EC₅₀ (nM) | 15.2 | Guinea-pig Atrium |

Note: Clenbuterol data from tissue-based functional assays is provided for illustrative purposes. Efficacy (Eₘₐₓ) is often expressed relative to a full agonist like isoproterenol.

Signaling and Experimental Workflows

β₂-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for a β₂-agonist like this compound involves the activation of the Gαs-protein, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, such as smooth muscle relaxation.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the typical workflow for a radioligand competition binding assay to determine the binding affinity (Kᵢ) of a test compound.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the process for a cell-based functional assay to measure cAMP production in response to agonist stimulation.

Experimental Protocols

Radioligand Competition Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a test compound for β-adrenergic receptors.[5]

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human β₁, β₂, or β₃ adrenergic receptor to near confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg protein/well).

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 at a concentration close to its Kₔ).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 10 µM propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Cell-Based cAMP Accumulation Assay Protocol

This protocol describes a general method for quantifying the functional potency of a β-agonist by measuring intracellular cAMP levels.

-

Cell Preparation:

-

Seed cells expressing the β₂-adrenergic receptor into 96- or 384-well plates and culture until they form a confluent monolayer.

-

On the day of the assay, aspirate the culture medium and wash the cells gently with a buffered salt solution (e.g., HBSS).

-

Pre-incubate the cells in stimulation buffer, typically containing a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the test compound (this compound) and a reference full agonist (e.g., isoproterenol) in stimulation buffer.

-

Add the agonist dilutions to the respective wells of the cell plate. Include a vehicle control for basal cAMP levels.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

-

-

Detection and Analysis:

-

Terminate the stimulation by lysing the cells.

-

Measure the concentration of cAMP in the cell lysates using a commercially available detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

-

The intrinsic activity can be expressed as the ratio of the Eₘₐₓ of this compound to the Eₘₐₓ of the full agonist, isoproterenol.

-

Conclusion

The comprehensive in vitro characterization of this compound requires a systematic evaluation of its binding affinity, selectivity, and functional potency at β-adrenergic receptors. The methodologies and workflows detailed in this guide, including radioligand binding and cAMP accumulation assays, represent the standard approach for obtaining this critical pharmacological data. While specific quantitative data for this compound is not currently available in the public domain, the provided framework and illustrative data for Clenbuterol serve as a robust blueprint for the necessary experimental investigation and data presentation for any novel β-adrenergic agonist.

References

An In-depth Technical Guide to the Molecular Structure and Analogues of Flerobuterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol: Molecular Structure

This compound is chemically known as 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol. Its core structure consists of a phenylethanolamine scaffold, which is crucial for its interaction with adrenergic receptors.

Chemical Identifiers:

-

IUPAC Name: 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol

-

Molecular Formula: C₁₂H₁₈FNO

-

Molar Mass: 211.28 g/mol

-

SMILES: CC(C)(C)NCC(C1=CC=CC=C1F)O

-

InChI: InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3

The key structural features of this compound include:

-

A phenyl ring substituted with a fluorine atom at the ortho-position. This lipophilic substitution pattern influences receptor interaction and pharmacokinetic properties.

-

An ethanolamine side chain which is a critical pharmacophore for binding to adrenergic receptors. The hydroxyl group on the benzylic carbon and the secondary amine are essential for agonist activity.

-

A tert-butyl group on the nitrogen atom. This bulky substituent is a hallmark of β2-selectivity in phenylethanolamine agonists.

Analogues and Structure-Activity Relationships (SAR)

While specific analogues of this compound with corresponding pharmacological data are not publicly available, the extensive research on phenylethanolamine-based β2-agonists provides a robust framework for understanding the structure-activity relationships relevant to this compound.

Key SAR Principles for Phenylethanolamine β2-Agonists:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring are major determinants of potency and selectivity. For high β2-agonist activity, substitutions at the meta and para positions that can mimic the catechol hydroxyl groups of endogenous agonists (like epinephrine) are often employed. In this compound, the ortho-fluoro substituent is less common for β2-agonists and its specific contribution to activity would require empirical testing.

-

The Ethanolamine Side Chain: The (R)-enantiomer of the hydroxyl group on the carbon adjacent to the phenyl ring is typically more active. The length of the alkyl chain separating the phenyl ring and the amine is optimal at two carbons.

-

Substitution on the Amino Group: The size of the alkyl substituent on the nitrogen atom is a critical determinant of β-receptor selectivity. A larger substituent, such as a tert-butyl group (as in this compound and Salbutamol), sterically hinders binding to the β1-receptor, thereby conferring β2-selectivity.

Comparison with Structurally Related Analogues:

To contextualize the likely pharmacological profile of this compound, it is useful to compare its structure with well-characterized β2-agonists.

| Compound | Aromatic Ring Substituents | N-Substituent | Key Pharmacological Property |

| Isoproterenol | 3,4-dihydroxy (catechol) | Isopropyl | Non-selective β-agonist |

| Salbutamol | 3-hydroxymethyl, 4-hydroxy | tert-Butyl | Selective β2-agonist |

| Clenbuterol | 4-amino, 3,5-dichloro | tert-Butyl | Potent, long-acting β2-agonist |

| This compound | 2-fluoro | tert-Butyl | Reported as a selective β2-agonist |

This table is for comparative purposes and is based on established knowledge of these compounds.

Experimental Protocols

The characterization of this compound and its analogues involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and selectivity for adrenergic receptor subtypes.

Synthesis of Phenylethanolamines (General Protocol)

A common synthetic route to phenylethanolamines like this compound involves the reaction of a substituted phenacyl bromide with a primary amine, followed by reduction of the resulting α-aminoketone.

Example Workflow for Synthesis:

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human β1, β2, or β3-adrenergic receptor are prepared from stable cell lines (e.g., CHO or HEK293).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂) is used.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

cAMP Accumulation Assay for Functional Potency

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β-adrenergic receptor activation, to determine its functional potency (EC50) and efficacy (Emax).

Methodology:

-

Cell Culture: Whole cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured in appropriate media.

-

Phosphodiesterase Inhibition: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are then stimulated with increasing concentrations of the test compound (e.g., this compound) for a defined period.

-

Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined using non-linear regression.

Signaling Pathway Diagram:

Quantitative Data

As of the latest literature review, specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound across the β-adrenergic receptor subtypes are not publicly available. For drug development and research purposes, the experimental protocols outlined above would need to be performed to generate this data. For context, highly selective β2-agonists like Salmeterol exhibit pKi values (-log Ki) at the β2-receptor in the nanomolar range, with significantly lower affinities for β1 and β3 receptors.

Conclusion

This compound is a phenylethanolamine derivative with a structural profile consistent with that of a selective β2-adrenergic receptor agonist. While its clinical development was discontinued, its structure serves as a valuable case study in the context of β2-agonist design. The lack of publicly available quantitative pharmacological data underscores the proprietary nature of much early-stage drug development information. The established experimental protocols for receptor binding and functional assays remain the gold standard for characterizing the pharmacological profile of this compound or any of its novel analogues. Future research on this compound or related compounds would necessitate the empirical determination of their binding affinities and functional potencies to fully elucidate their therapeutic potential.

Early Preclinical Studies of Flerobuterol: A Technical Guide

Disclaimer: Publicly available preclinical data on Flerobuterol is limited. This document utilizes data from early preclinical studies of Clenbuterol, a structurally and pharmacologically similar β2-adrenergic agonist, as a representative analogue to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. All data presented herein, unless otherwise specified, pertains to Clenbuterol and should be interpreted as a surrogate for this compound for informational purposes.

Introduction

This compound is a β-adrenoceptor agonist that has been investigated for its potential therapeutic effects, including antidepressant activity.[1] Like other β2-adrenergic agonists, its mechanism of action is presumed to involve the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events. This guide summarizes the key preclinical findings for a representative β2-adrenergic agonist, Clenbuterol, covering its pharmacology, pharmacokinetics, and toxicology to inform early-stage drug development.

Pharmacology

This compound has been shown to exhibit antidepressant activity in animal models and enhances serotonergic neurotransmission.[1] Sustained administration in rats led to a decrease in the firing rate of dorsal raphe 5-HT neurons, suggesting an enhanced synaptic availability of serotonin.[1]

As a β2-adrenergic agonist, the primary mechanism of action for compounds like this compound involves the activation of β2-adrenergic receptors, which are coupled to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] In the context of its antidepressant effects, this compound has been observed to increase serotonin (5-HT) synthesis in the rat brain, partly by elevating the availability of its precursor, tryptophan.[3]

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of Clenbuterol for β1 and β2-adrenoceptors.

| Receptor Subtype | Ligand | Preparation | K i (nM) | pK i | Reference |

| β1-adrenoceptor | [ 125 I] Cyanopindolol | Human | 69 | 7.16 | |

| β2-adrenoceptor | Not Specified | Human | Not Specified | 7.9 |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of Clenbuterol in various therapeutic areas.

| Animal Model | Condition | Dose | Effect | Reference |

| G93A-SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | 1.5 mg/kg/day; i.p. | Delayed onset of hindlimb signs and slowed disease progression. | |

| Murine Model | Denervated Muscle Atrophy | 120 µ g/day | Attenuated denervation-induced muscle atrophy. | |

| Rat | Differential Reinforcement of Low Rate (DRL) 72-s schedule | Not Specified | Reduced response rate and increased reinforcement rate, similar to antidepressant drugs. |

Pharmacokinetics

Pharmacokinetic studies of Clenbuterol have been conducted in various animal species, providing insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters

| Species | Dose | Route | T max (hours) | t ½ (hours) | Key Findings | Reference |

| Rat | 2 mg/kg | Oral | 2 | Not Specified | Biphasic elimination from blood. | |

| Dog | 2.5 mg/kg | Oral | 1-4 | Not Specified | Peak blood concentrations achieved. | |

| Horse | 0.8 µg/kg | Oral | ~2 | 21 | 81% of the dose recovered in urine within 144-168 hours. |

Distribution

Following oral administration, Clenbuterol is widely distributed in tissues. In rats, autoradiography showed maximum tissue distribution approximately 3 hours after dosing, with the highest concentrations in the liver, kidneys, and lungs. Clenbuterol has also been shown to cross the placenta in pregnant dogs.

Metabolism and Excretion

The primary route of excretion for Clenbuterol is via the kidneys, with the majority of the drug excreted unchanged in the urine. In dogs, approximately 85% of an oral dose was recovered in the urine after 96 hours. Eight metabolites have been identified in rats, though they are formed in minor quantities.

Toxicology

Toxicological studies are crucial for identifying potential adverse effects and establishing a safety profile for a new drug candidate.

Acute Toxicity

| Species | Route | LD 50 | Reference |

| Mouse | Oral | 80-180 mg/kg bw | |

| Mouse | Intravenous (laevo-form) | 23.8 mg/kg bw | |

| Mouse | Intravenous (dextro-form) | 50 mg/kg bw |

Chronic Toxicity

| Species | Duration | Dose | Key Findings | Reference |

| Rat | 18 months | Not Specified | No substance-related abnormalities found. | |

| Dog | Not Specified | Not Specified | Microscopically small lesions in the myocardium (papillary muscle of the left ventricle) due to severe tachycardia. |

Genotoxicity and Carcinogenicity

Negative results were obtained in in vitro bacterial assays for gene mutation for Clenbuterol, although the studies were not conducted to modern standards.

Reproductive and Developmental Toxicity

In reproductive toxicity studies, Clenbuterol was found to be teratogenic in rabbits at maternally toxic dose levels, with a NOEL of 1 mg/kg bw/day for maternal toxicity, fetotoxicity, and teratogenicity. In rats, it was also teratogenic at maternally toxic doses, with a NOEL of 1 mg/kg bw/day.

Experimental Protocols

Receptor Binding Assay (Representative)

Objective: To determine the in vitro binding affinity of a test compound to β1 and β2-adrenoceptors.

Methodology:

-

Preparation of Cell Membranes: Membranes are prepared from cells transiently expressing the human β1 or β2-adrenoceptor.

-

Radioligand Binding Assay: A competition binding assay is performed using a radiolabeled ligand, such as [ 125 I] Cyanopindolol.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Study in an Animal Model of ALS (Representative)

Objective: To evaluate the therapeutic efficacy of a test compound in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).

Methodology:

-

Animal Model: G93A-SOD1 transgenic mice, which exhibit a phenotype similar to human ALS, are used.

-

Treatment: Mice are treated with the test compound (e.g., 1.5 mg/kg/day, i.p.) or a vehicle control.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod performance test to measure the onset of hindlimb signs.

-

Disease Progression Monitoring: Body weight and survival are monitored throughout the study.

-

Histopathological Analysis: At the end of the study, spinal cords are collected for histological analysis to quantify the loss of lumbar motoneurons.

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the treated and control groups.

Pharmacokinetic Study in Rats (Representative)

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral administration.

Methodology:

-

Animal Model: Male and female rats are used.

-

Dosing: A single oral dose of the test compound (e.g., 5 mg/kg) is administered.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Analysis: Plasma concentrations of the test compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.

-

Excretion Analysis: Urine and feces are collected to determine the extent of excretion and identify major metabolites.

Acute Oral Toxicity Study (Representative)

Objective: To determine the acute oral toxicity (LD50) of a test compound.

Methodology:

-

Animal Model: Mice or rats are used.

-

Dosing: Graded single oral doses of the test compound are administered to different groups of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.

-

Data Collection: The number of mortalities in each dose group is recorded.

-

LD50 Calculation: The LD50 value is calculated using a recognized statistical method (e.g., probit analysis).

Visualizations

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Generalized Preclinical Toxicology Workflow.

References

Flerobuterol's Interaction with Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flerobuterol, a β-adrenoceptor agonist, has demonstrated significant modulatory effects on the serotonergic system, suggesting its potential therapeutic application in conditions linked to serotonin dysregulation. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on serotonergic pathways, drawing from key preclinical studies. The document summarizes quantitative data on neurochemical changes, details the experimental protocols utilized in pivotal research, and presents visual diagrams of the implicated signaling pathways and experimental workflows. While direct binding affinity data for this compound at serotonin receptors remains to be fully elucidated, the existing evidence points towards a significant, indirect influence on serotonin synthesis and neurotransmission.

Quantitative Data on Neurochemical Effects

The administration of this compound has been shown to induce significant changes in the serotonergic system. The following tables summarize the key quantitative findings from preclinical studies in rats.

Table 1: Effects of this compound on Plasma Amino Acids and Serotonin Synthesis (2-Day Treatment) [1]

| Parameter | Treatment Group | Change from Control | Significance |

| Plasma Tryptophan (Total) | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

| Plasma Tryptophan (Free) | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

| Plasma Leucine | This compound (0.5 mg/kg/day, s.c.) | Decreased | Significant |

| Plasma Isoleucine | This compound (0.5 mg/kg/day, s.c.) | Decreased | Significant |

| Serotonin (5-HT) Synthesis - Dorsal Raphe | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

| Serotonin (5-HT) Synthesis - Median Raphe | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

| Serotonin (5-HT) Synthesis - Postsynaptic Structures (except Hypothalamus) | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

Table 2: Effects of this compound on Serotonin Synthesis (14-Day Treatment) [1]

| Parameter | Treatment Group | Change from Control | Significance |

| Facilitated Transport of Tryptophan | This compound (0.5 mg/kg/day, s.c.) | No longer present | - |

| Serotonin (5-HT) Synthesis - Parietal Cortex | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

| Serotonin (5-HT) Synthesis - Occipital Cortex | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

| Serotonin (5-HT) Synthesis - Superior Colliculus | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |

Electrophysiological Effects on Serotonergic Neurons

Electrophysiological studies have provided crucial insights into the functional consequences of this compound administration on the activity of serotonergic neurons.

Acute Administration:

-

Acute intravenous administration of this compound (up to 2 mg/kg) did not alter the firing rate of dorsal raphe 5-HT neurons[2].

Sustained Administration (2-Day):

-

A sustained two-day administration of this compound (0.5 mg/kg/day, s.c.) resulted in a marked decrease in the firing rate of dorsal raphe 5-HT neurons[2].

-

This effect was reversed by the 5-HT autoreceptor antagonist spiperone, suggesting that the decreased firing rate is a consequence of enhanced synaptic availability of serotonin[2].

Sustained Administration (14-Day):

-

After 14 days of this compound treatment, the firing rate of 5-HT neurons progressively recovered to normal levels.

-

At this time point, the inhibitory effect of intravenous lysergic acid diethylamide (LSD) on the firing of 5-HT neurons was attenuated, indicating a desensitization of somatodendritic 5-HT autoreceptors.

-

The effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing the firing activity of dorsal hippocampus pyramidal neurons was markedly enhanced, indicating an overall potentiation of serotonergic neurotransmission.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on serotonergic pathways.

Electrophysiological Recordings in Rat Brain

Objective: To assess the effects of acute and chronic this compound administration on the firing activity of dorsal raphe 5-HT neurons and postsynaptic hippocampal pyramidal neurons.

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

-

Acute: this compound administered intravenously (i.v.) at doses up to 2 mg/kg.

-

Chronic: this compound delivered via subcutaneously (s.c.) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.

Electrophysiological Recordings:

-

Rats are anesthetized with chloral hydrate.

-

A burr hole is drilled in the skull overlying the dorsal raphe nucleus or hippocampus.

-

A recording microelectrode is lowered into the target brain region.

-

Single-unit extracellular recordings of spontaneously active neurons are performed.

-

5-HT neurons in the dorsal raphe are identified by their characteristic slow and regular firing pattern.

-

The effects of this compound and other pharmacological agents (e.g., spiperone, LSD) on neuronal firing rate are recorded and analyzed.

-

For hippocampal recordings, the ascending serotonergic pathway is electrically stimulated to assess the postsynaptic response of pyramidal neurons.

Autoradiographic Measurement of Serotonin Synthesis

Objective: To determine the influence of this compound treatment on the regional rate of serotonin synthesis in the rat brain.

Animal Model: Male Sprague-Dawley rats.

Drug Administration: this compound delivered via subcutaneously (s.c.) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.

Autoradiography Protocol:

-